4-Methoxypyridine-3-boronic acid hydrate is an organoboron compound with the molecular formula . It features a pyridine ring substituted with a methoxy group at the fourth position and a boronic acid group at the third position. This compound is particularly significant in organic synthesis, especially for forming carbon-carbon bonds through Suzuki-Miyaura coupling reactions, which are widely utilized in the pharmaceutical and materials chemistry sectors .
The compound is classified as a boronic acid derivative and is recognized for its utility in various chemical reactions. Its unique structure allows it to participate in electrophilic reactions, making it a valuable intermediate in synthetic organic chemistry . The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4-methoxypyridin-3-yl)boronic acid, and it has several identifiers, including CAS number 1256355-26-6 .
The primary method for synthesizing 4-Methoxypyridine-3-boronic acid hydrate involves the electrophilic trapping of organometallic reagents with boric esters, such as trimethyl borate. This reaction is typically conducted at low temperatures to minimize over-alkylation, which could lead to the formation of undesired borinic esters instead of boronic esters .
The synthesis generally follows these steps:
This method can be scaled up for industrial production by employing automated systems and continuous flow reactors to enhance efficiency and yield .
The molecular structure of 4-Methoxypyridine-3-boronic acid hydrate consists of a pyridine ring with specific substituents:
The compound's structural representation can be summarized as follows:
4-Methoxypyridine-3-boronic acid hydrate participates in several key reactions:
For the Suzuki-Miyaura coupling, typical reagents include:
For Chan-Lam coupling:
These reactions yield various products depending on the nature of the halide or amine used .
The mechanism of action for 4-Methoxypyridine-3-boronic acid hydrate primarily revolves around its ability to form stable complexes with transition metals during cross-coupling reactions.
This mechanism highlights the versatility and importance of this compound in synthetic organic chemistry .
4-Methoxypyridine-3-boronic acid hydrate typically appears as a cream-colored powder. It is soluble in polar solvents like water and alcohols due to its hydrophilic boronic acid group.
Key chemical properties include:
4-Methoxypyridine-3-boronic acid hydrate has diverse applications across multiple fields:
Boronic acids, characterized by the general structure R-B(OH)₂, represent a versatile class of organoboron compounds where boron adopts either trigonal planar or tetrahedral geometry. Their defining chemical behavior stems from boron's electron-deficient nature, which confers Lewis acidity with pKa values typically ranging from 4 to 10. This acidity is modulated by substituents: electron-withdrawing groups lower pKa (increasing acidity), while electron-donating groups elevate it. This tunability enables precise optimization for specific applications [1].
Aryl boronic acids—where boron attaches directly to an aromatic ring—demonstrate exceptional stability and synthetic utility compared to their alkyl counterparts. Their most prominent application resides in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning carbon-carbon bond-forming transformation. In this palladium-catalyzed process, aryl boronic acids transmetalate with aryl halides, generating biaryl structures ubiquitous in pharmaceuticals and materials. The synthetic accessibility of boronic acids via methods like Miyaura borylation (Pd-catalyzed coupling of diboron reagents with aryl halides) or direct C-H borylation further enhances their value as building blocks [1].
Beyond coupling chemistry, boronic acids act as bioisosteres for carboxylic acids. This property allows medicinal chemists to modify drug candidates, improving selectivity, membrane permeability, or metabolic stability. The trigonal (neutral) and tetrahedral (anionic) forms of boronic acids coexist in equilibrium, enabling reversible covalent interactions with biological nucleophiles like hydroxyl groups in enzymes or carbohydrates. This reversible binding underpins therapeutic applications, exemplified by proteasome inhibitors such as bortezomib [1].
Table 1: Key Properties and Applications of Boronic Acid Derivatives
Property/Feature | Aryl Boronic Acids | Alkyl Boronic Acids |
---|---|---|
General Stability | High; resistant to protodeboronation | Moderate; prone to decomposition |
pKa Range | ~7-9 (aryl) | ~10 (alkyl) |
Primary Synthetic Role | Suzuki-Miyaura cross-coupling partners | Hydroboration intermediates |
Key Functionalization | Transmetalation with Pd catalysts | Oxidation to alcohols |
Bioisosteric Utility | Carboxylic acid replacement | Limited |
The inherent Lewis acidity of boron in boronic acids drives their reversible interaction with water, forming tetrahedral boronate hydrates (R-B(OH)₃⁻). For many derivatives, this hydration is crucial for stability, solubility, and reactivity modulation. Hydration equilibria depend critically on pH and substituent effects: electron-deficient aromatics favor hydrate formation, while sterically hindered or less acidic boronic acids may resist it [1] [2].
Ortho-substituents dramatically influence hydrate stability through intramolecular interactions. When an ortho substituent contains a Lewis basic heteroatom (e.g., nitrogen in aminomethyl or pyridine groups), it can form stabilizing hydrogen bonds or dative bonds with boron. Computational and crystallographic studies reveal that compounds like 2-(aminomethyl)phenylboronic acid form strong intramolecular B–O–H···N hydrogen bonds in their hydrated forms. This interaction locks the hydrate structure, significantly enhancing stability and shifting the hydrate-trigonal equilibrium toward the tetrahedral form. Without such ortho-directing groups, boronic acids predominantly exist as dehydration-prone trigonal species [2].
For heterocyclic boronic acids like 4-methoxypyridine-3-boronic acid, the ortho-effect manifests uniquely. The pyridyl nitrogen, positioned adjacent or proximal to the boronic acid group, acts as a hydrogen bond acceptor. This facilitates hydrate stabilization via cyclic hydrogen-bonded structures resembling those in aminomethylphenylboronic acids. X-ray crystallography confirms that such hydrates often exhibit shorter B–O and O–H···N distances than non-hydrated analogs, indicative of strong intramolecular stabilization. This hydration confers advantages in synthetic applications by reducing deboronation side reactions and enhancing solubility in aqueous reaction mixtures [2].
Table 2: Hydrate Stabilization Mechanisms in Ortho-Substituted Boronic Acids
Ortho Substituent Type | Interaction with B(OH)₂ | Structural Evidence | Hydrate Stability |
---|---|---|---|
-CH₂NHR (Mannich base) | B–O–H···N Hydrogen Bond | Short O···N distance (~2.7–2.9 Å) | High |
-N= (Pyridine) | B–O–H···N Hydrogen Bond | Tetrahedral boron geometry in crystal | High |
-OCH₃ | Weak B–O–H···O interaction | Predominantly trigonal form | Low |
-COCH₃ (Acetyl) | No significant interaction | No shortening of contacts | Low |
The medicinal chemistry evolution of boronic acids provides essential context for pyridine-substituted derivatives. Initial skepticism regarding potential toxicity delayed exploration until the 2003 FDA approval of bortezomib, a dipeptidyl boronic acid proteasome inhibitor for multiple myeloma. This breakthrough validated boronic acids as pharmacophores and spurred intense research. Subsequent approvals—ixazomib (2015, multiple myeloma) and vaborbactam (2017, β-lactamase inhibitor)—demonstrated structural diversity and therapeutic breadth [1].
Parallel developments in heterocyclic boronic acid synthesis enabled access to pyridine derivatives. Early routes relied on harsh lithiation/borylation of pyridine halides, suffering from poor functional group tolerance and low yields. Advances like Pd-catalyzed Miyaura borylation revolutionized the field, allowing efficient borylation of pyridine bromides/iodides under mild conditions. Directed ortho-metalation (DoM) techniques further facilitated regioselective boronation of substituted pyridines, crucial for compounds like 4-methoxypyridine-3-boronic acid where methoxy positioning affects boron’s electronic environment [1].
Pyridine boronic acids offer distinct advantages over phenyl analogs:
Clinical interest persists, with ongoing trials exploring boronic acids in lymphoma and sarcoma combinations. While 4-methoxypyridine-3-boronic acid hydrate remains a research tool, its structural features—methoxy electron-donation balancing pyridine electron-withdrawal, plus hydrate stability—exemplify modern design principles for bioactive boronic acids [1].
Table 3: Evolution of Key Boronic Acid-Containing Therapeutics & Building Blocks
Compound | Year Approved/Reported | Core Structure | Significance |
---|---|---|---|
Bortezomib | 2003 (FDA) | Peptide-pyrazinyl-boronic acid | First therapeutic boronic acid; proteasome inhibitor |
Ixazomib | 2015 (FDA) | Peptide-pyrazinyl-boronic acid | Oral proteasome inhibitor |
Vaborbactam | 2017 (FDA) | Cyclic boronic acid β-lactamase inhibitor | Treats carbapenem-resistant infections |
2-Formylphenylboronic acid | ~2000s | Ortho-formyl phenylboronic acid | Key precursor for Schiff base-functionalized BNPs |
4-Methoxypyridine-3-boronic acid hydrate | ~2010s | Pyridine-boronic acid with ortho-methoxy | Representative of stable heterocyclic building block |
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8